

Optimal working concentration of Nigericin sodium salt in cell culture.

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Compound of Interest

Compound Name: *Nigericin sodium salt*

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Application Notes and Protocols: Nigericin Sodium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

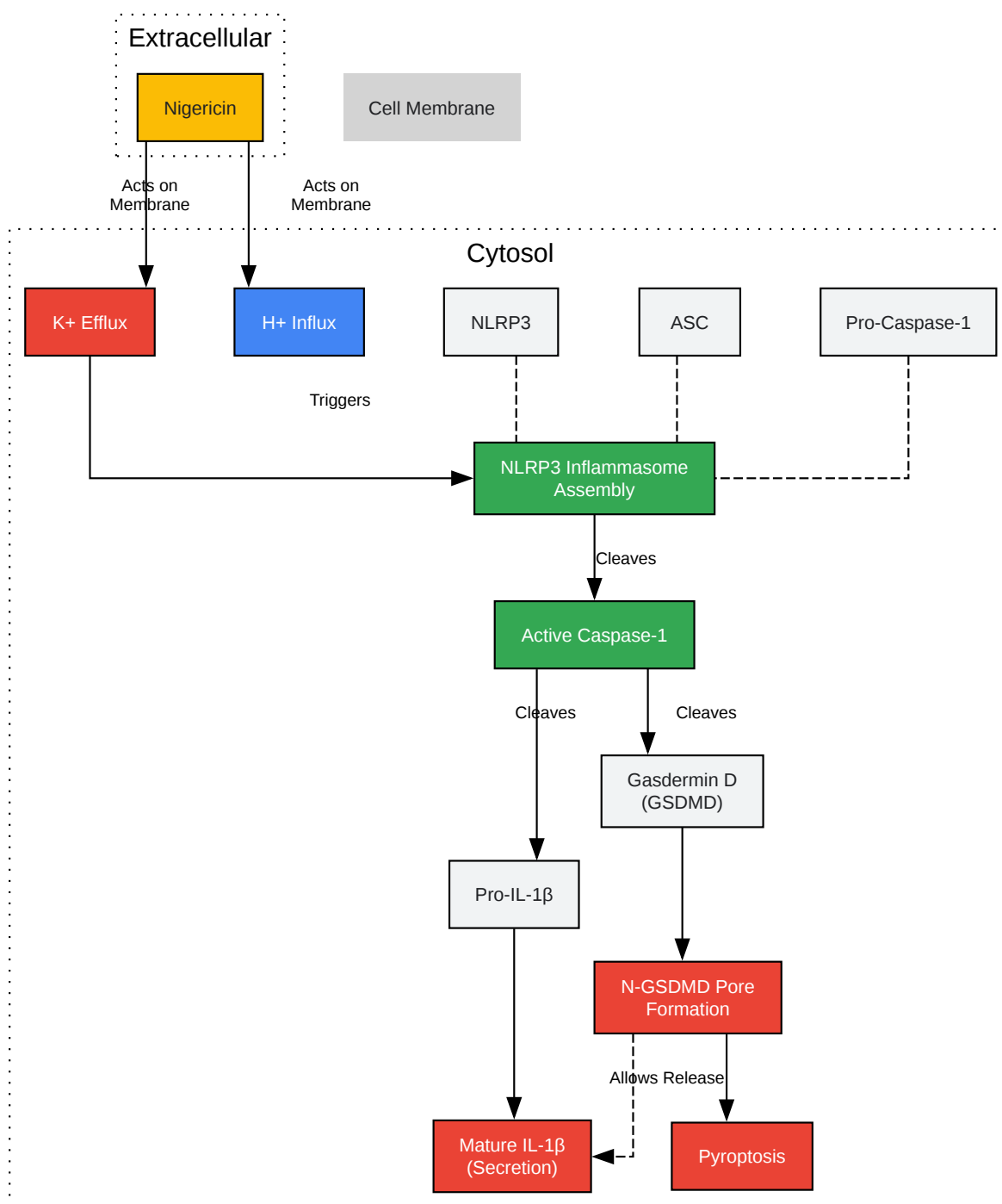
Nigericin sodium salt is a potent antibiotic and ionophore derived from the bacterium *Streptomyces hygroscopicus*.^{[1][2][3]} It functions primarily as an electroneutral potassium (K⁺) and proton (H⁺) antiporter, effectively exchanging extracellular H⁺ for intracellular K⁺ across biological membranes.^{[2][4][5]} This disruption of the natural ionic gradients across the plasma and mitochondrial membranes triggers a cascade of cellular events.^{[2][5][6]} Consequently, Nigericin is a widely used tool in cell biology to study processes such as inflammasome activation, programmed cell death (apoptosis and pyroptosis), and ion homeostasis.^{[4][6][7][8]} Its ability to induce potent cytotoxic effects has also made it a subject of interest in cancer research.^{[9][10][11]}

Mechanism of Action

Nigericin's primary mechanism involves forming lipid-soluble complexes with cations, particularly K⁺, and facilitating their transport across membranes in exchange for H⁺.^[4] This action leads to several critical downstream effects:

- Potassium Efflux: The high intracellular concentration of K^+ (~140 mM) compared to the extracellular environment drives a rapid efflux of K^+ from the cell.[\[1\]](#)[\[4\]](#)[\[12\]](#)
- Intracellular Acidification: The influx of H^+ leads to a decrease in intracellular pH.[\[4\]](#)[\[13\]](#)
- Mitochondrial Disruption: Nigericin disrupts the mitochondrial membrane potential and stimulates ATPase activity.[\[2\]](#) This can lead to the production of mitochondrial reactive oxygen species (ROS).[\[8\]](#)
- Inflammasome Activation: The pronounced drop in intracellular K^+ concentration is a common trigger for the activation of NOD-like receptor protein (NLRP) inflammasomes, particularly NLRP3 and, in some human epithelial cells, NLRP1.[\[1\]](#)[\[7\]](#)[\[12\]](#)[\[14\]](#) This activation leads to the cleavage of pro-caspase-1 into its active form, which then processes pro-inflammatory cytokines IL-1 β and IL-18 into their mature, secretable forms.[\[1\]](#) Active caspase-1 can also cleave Gasdermin D (GSDMD), leading to pore formation in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[\[1\]](#)[\[8\]](#)

Signaling Pathway Visualization



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NLRP3 inflammasome activation pathway induced by Nigericin.

Data Presentation: Working Concentrations

The optimal concentration of Nigericin is highly dependent on the cell type, experimental endpoint, and incubation time. The following tables summarize concentrations reported in the literature for various applications.

Table 1: Inflammasome Activation

Cell Type	Priming (Signal 1)	Nigericin Conc.	Incubation Time	Application	Reference(s))
Mouse BMDMs	100 ng/mL LPS (3-4 h)	5 μ M	1 hour	Pyroptosis Induction	[15]
Mouse BMDMs	50 ng/mL LPS (4 h)	1-20 μ M	45 minutes	IL-1 β Cleavage	[6]
Human MDMs	10 ng/mL LPS (3-4 h)	10 μ M	1-2 hours	NLRP3 Activation	[16]
THP-1 cells	LPS	1 - 10 μ M	Varies	NLRP3 Activation	[1]
Human Keratinocytes	N/A	1 - 5 μ M	3 hours	NLRP1 Activation	[12]
Raw 264.7 cells	N/A	20 μ M	30 minutes	Bacterial Killing	[17]

Table 2: Cytotoxicity and Antiproliferative Effects (IC50 Values)

Cell Line	Incubation Time	IC50 Value	Application	Reference(s)
Mouse Embryonic Fibroblasts	2 h & 24 h	~10 μ M	Cytotoxicity	[9]
H460 (Lung Cancer)	72 h	Varies (0-50 μ M)	Viability Assay	[10][11]
MOLM13 (AML)	72 h	57.02 nM	Cytotoxicity	[10]
HL60 (Leukemia)	72 h	20.49 nM	Cytotoxicity	[10]
Human H9 (T-cell)	Not Specified	0.14 μ M (140 nM)	Cytotoxicity	[3]
MDA-MB-231 (Breast Cancer)	24 h	2.881 μ M	Cytotoxicity	[18]
4T1 (Breast Cancer)	24 h	2.505 μ M	Cytotoxicity	[18]

Table 3: Other Applications

Application	Cell Type	Concentration	Incubation Time	Effect	Reference(s)
Antiviral (HIV-1)	Human H9 cells	0.006 μ M (EC50)	Not Specified	Inhibition of cytopathic effect	[3]
Senolysis	END-MSCs	1 μ M	1 h (pulse)	Elimination of senescent cells	[13]
Migration/Invasion	H460 cells	1 μ M	24 - 48 h	Inhibition	[3][18][19]

Experimental Protocols

Protocol 1: Preparation of Nigericin Sodium Salt Stock Solution

Materials:

- **Nigericin sodium salt** powder (MW: ~746.94 g/mol)^[1]
- Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), sterile^{[5][6]}
- Sterile microcentrifuge tubes

Procedure:

- Nigericin is soluble in DMSO (e.g., at 50 mg/mL) and ethanol (e.g., at 20 mg/mL).^{[5][6]} DMSO is commonly used for preparing high-concentration stocks.
- To prepare a 10 mM stock solution in DMSO:
 - Aseptically weigh 5 mg of **Nigericin sodium salt** powder.
 - Add 669 µL of sterile DMSO.^{[5][6]}
 - Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.^{[5][6]}
- Storage: Store the lyophilized powder at 4°C.^{[5][6]} Store the stock solution at -20°C for up to 2 months.^{[5][6]}

Protocol 2: NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the canonical two-signal method for NLRP3 activation.

Materials:

- Differentiated BMDMs plated in a multi-well plate (e.g., 24-well)

- Complete culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS) from E. coli
- Nigericin stock solution (10 mM)
- Sterile PBS

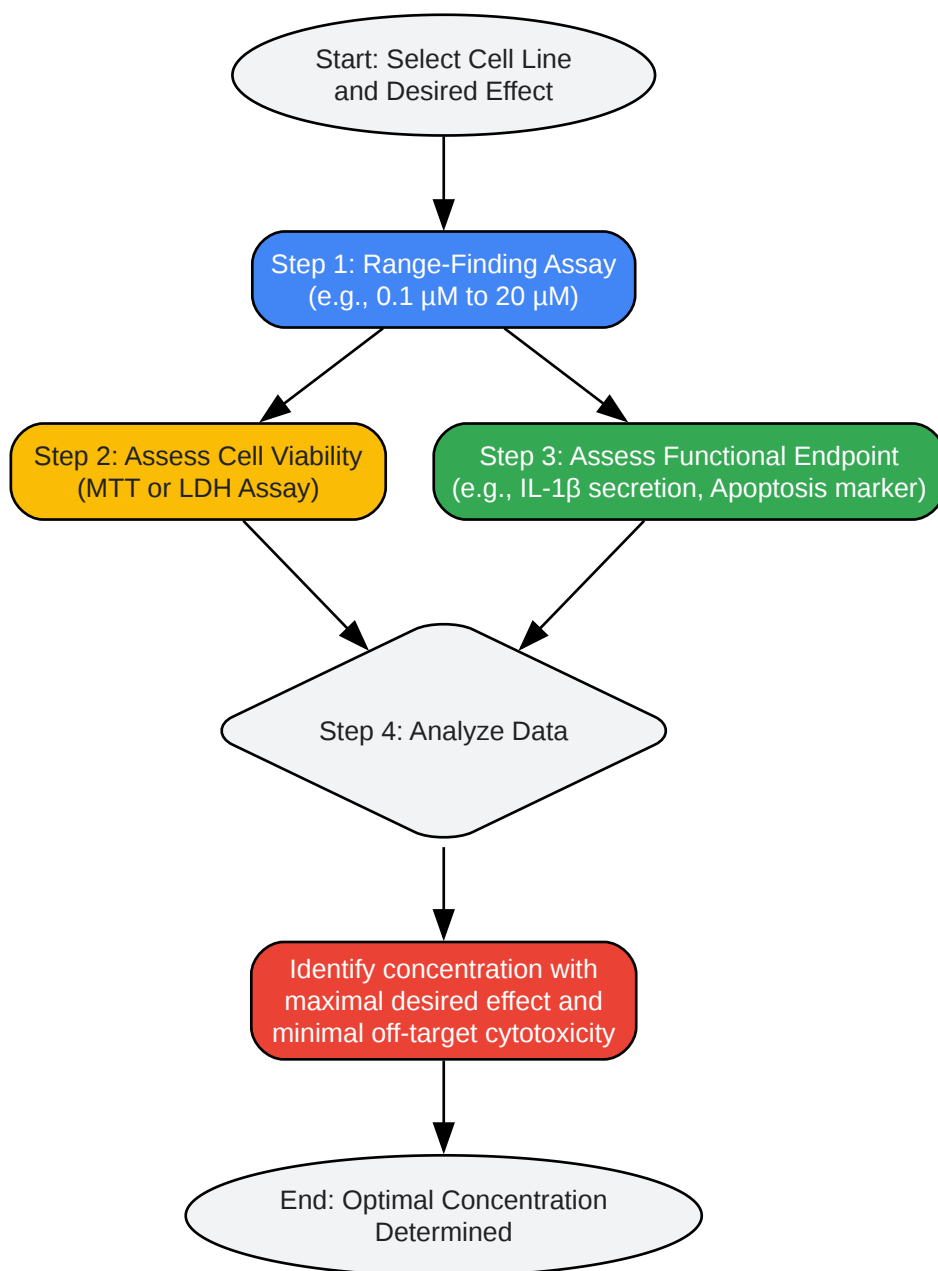
Procedure:

- Priming (Signal 1):
 - Culture BMDMs to the desired confluency.
 - Aspirate the old medium and replace it with fresh complete medium containing 100 ng/mL LPS.[\[15\]](#)
 - Incubate the cells for 3-4 hours at 37°C and 5% CO₂.[\[15\]](#) This step upregulates the expression of NLRP3 and pro-IL-1 β .[\[1\]](#)
- Activation (Signal 2):
 - Prepare a working solution of Nigericin in complete medium. For a final concentration of 5 μ M, dilute the 10 mM stock solution 1:2000 in the medium.
 - Aspirate the LPS-containing medium from the cells.
 - Add the Nigericin-containing medium to the experimental wells.
 - For control wells, add fresh medium without Nigericin.
 - Incubate for 1 hour at 37°C and 5% CO₂.[\[15\]](#)
- Downstream Analysis:
 - Collect the cell culture supernatants to measure secreted IL-1 β (by ELISA) or lactate dehydrogenase (LDH) for pyroptosis/cytotoxicity.[\[15\]](#)

- Cell lysates can be collected for Western blot analysis to detect cleaved caspase-1 and cleaved IL-1 β .

Protocol 3: General Workflow for Determining Optimal Working Concentration

It is crucial to determine the optimal concentration of Nigericin for your specific cell line and experimental goals, as concentrations that activate inflammasomes can be cytotoxic with longer incubation times.



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